Hidroximetil Alosetrón

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

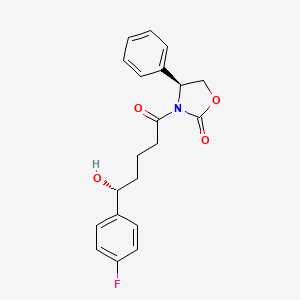

Hydroxymethyl Alosetron is a derivative of Alosetron , a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat severe diarrhea-predominant irritable bowel syndrome (IBS) in women .

Synthesis Analysis

The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride . Another process involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its salt in the presence of a mineral acid .Molecular Structure Analysis

Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .Chemical Reactions Analysis

The carboligation of 5-HMF into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF), is of special interest due to their potential applications as building blocks for polymers and hydrocarbon fuels .Aplicaciones Científicas De Investigación

Tratamiento del síndrome del intestino irritable con diarrea predominante (SII-D)

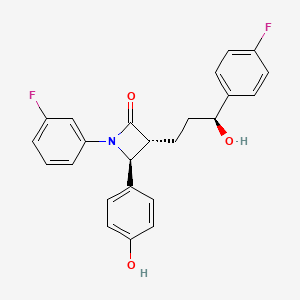

El alosetrón es un antagonista potente y selectivo del receptor de la serotonina 5-HT3 utilizado clínicamente para tratar el SII-D en pacientes mujeres {svg_1}.

Manejo de la urgencia fecal y la incontinencia

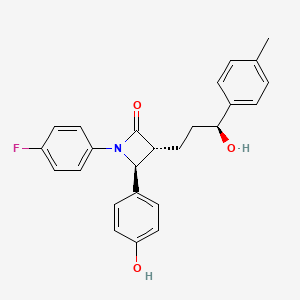

La práctica clínica ha visto mejoras significativas en la urgencia fecal y la incontinencia durante la terapia con alosetrón {svg_2}.

Náuseas y vómitos inducidos por quimioterapia

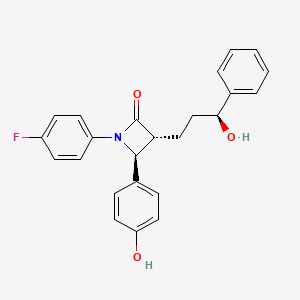

Aunque no es su uso principal, como antagonista de 5-HT3, el alosetrón puede tener aplicaciones potenciales similares a otros fármacos de su clase, como la ondansetrón y la granisetrón, que se utilizan para tratar las náuseas y los vómitos inducidos por la quimioterapia {svg_3}.

Mecanismo De Acción

Target of Action

Hydroxymethyl Alosetron, also known as Alosetron Metabolite M5, primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract .

Mode of Action

Hydroxymethyl Alosetron acts as a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, it modulates serotonin-sensitive gastrointestinal processes . This antagonist action on the 5-HT3 receptors results in the modulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to Irritable Bowel Syndrome (IBS) .

Biochemical Pathways

The antagonistic action on the 5-ht3 receptors may modulate several serotonin-sensitive gastrointestinal processes . This could potentially involve the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics (ADME Properties)

It’s known that the parent compound, alosetron, undergoes extensive hepatic metabolism via cyp2c9, 3a4, and 1a2 . The metabolites are excreted primarily in urine . More research is needed to determine the specific ADME properties of Hydroxymethyl Alosetron.

Result of Action

The molecular and cellular effects of Hydroxymethyl Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By blocking the 5-HT3 receptors, it can effectively control symptoms of IBS . .

Action Environment

It’s known that the parent compound, alosetron, can cause severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . . More research is needed to understand how environmental factors influence the action of Hydroxymethyl Alosetron.

Safety and Hazards

Alosetron has been associated with serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation, which have resulted in hospitalization and, rarely, blood transfusion, surgery, and death . It was voluntarily withdrawn from the US market in November 2000 due to these severe adverse effects .

Análisis Bioquímico

Biochemical Properties

Hydroxymethyl Alosetron, like Alosetron, is likely to interact with the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . The interaction of Hydroxymethyl Alosetron with these receptors may modulate serotonin-sensitive gastrointestinal processes .

Cellular Effects

The effects of Hydroxymethyl Alosetron on cells are expected to be similar to those of Alosetron. Alosetron’s antagonistic action on the 5-HT3 receptors affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .

Molecular Mechanism

The molecular mechanism of Hydroxymethyl Alosetron is likely to be similar to that of Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .

Metabolic Pathways

Alosetron undergoes extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 . It is plausible that Hydroxymethyl Alosetron may be involved in similar metabolic pathways.

Transport and Distribution

Alosetron demonstrates a volume of distribution of approximately 65 to 95 L .

Subcellular Localization

Given its likely interaction with 5-HT3 receptors, it may be localized in areas where these receptors are present, such as the enteric neurons in the human gastrointestinal tract .

Propiedades

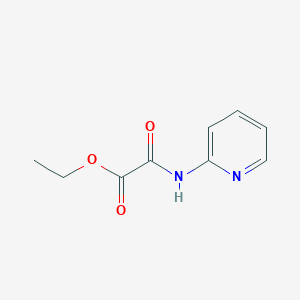

IUPAC Name |

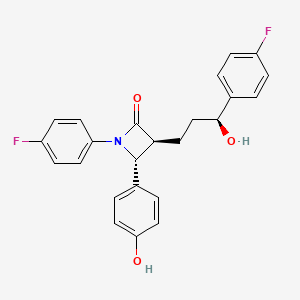

2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJWYTFVXBYLLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863485-46-5 |

Source

|

| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

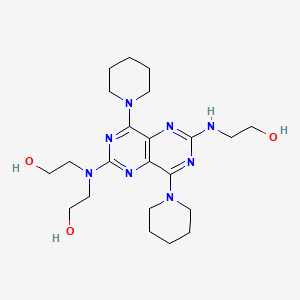

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)